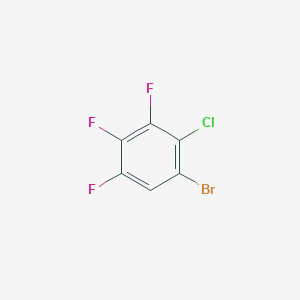

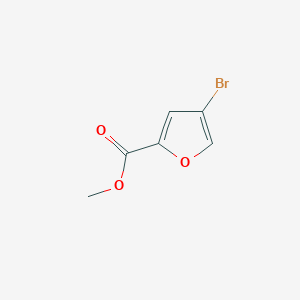

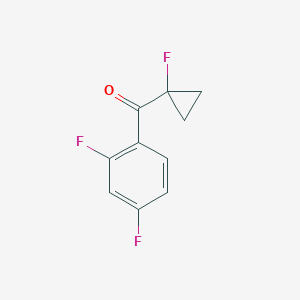

![molecular formula C8H5N3S B055643 3-アミノチエノ[3,2-b]ピリジン-6-カルボニトリル CAS No. 116538-96-6](/img/structure/B55643.png)

3-アミノチエノ[3,2-b]ピリジン-6-カルボニトリル

概要

説明

3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H5N3S . It is a member of the fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Molecular Structure Analysis

The molecular structure of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile consists of a thieno[3,2-b]pyridine ring attached to an amino group at the 3-position and a carbonitrile group at the 6-position .作用機序

Target of Action

Related compounds have shown inhibitory activity against enzymes like acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and dna gyrase .

Mode of Action

It’s known that the compound can undergo reactions to form new pyrimidine hybrids . The reaction involves 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .

Biochemical Pathways

The compound’s ability to form new pyrimidine hybrids suggests it may influence pathways involving these structures .

Pharmacokinetics

Related compounds have shown high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

Related compounds have demonstrated promising anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .

Action Environment

The reaction of related compounds has been shown to depend on the nature of solvents used .

実験室実験の利点と制限

One of the advantages of using 3-Aminothieno[3,2-b]pyridine-6-carbonitrile in lab experiments is its high potency and selectivity. This compound exhibits potent inhibitory activity against several protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to prepare solutions of the desired concentration.

将来の方向性

There are several future directions for the study of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the study of the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors of protein kinases. Finally, the use of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile in combination with other drugs or therapies could also be explored as a potential strategy to enhance the efficacy of cancer treatments.

科学的研究の応用

酸化性二量化

この化合物は、3-アミノチエノ[2,3-b]ピリジン-2-カルボキサミドシリーズにおける、特異な酸化性二量化の研究に使用されてきました。 酸化は、異なる反応機構経路によって進行し、使用される溶媒の種類に応じて異なる生成物が生成されました .

マイクロ波支援合成の前駆体

エチル3-アミノチエノ[2,3-b]ピリジン-2-カルボキシレートは、3-アミノチエノ[3,2-b]ピリジン-6-カルボニトリルの誘導体であり、関連する縮合ピリミジンハイブリッドのワンポット3成分合成のための汎用性の高い前駆体として使用されてきました .

中枢神経系疾患の治療

3-アミノチエノ[3,2-b]ピリジン-6-カルボニトリルを含む、官能化されたチエノ[2,3-b]ピリジンは、中枢神経系疾患の治療に使用されています .

UCH-L1の阻害剤

3-アミノチエノ[3,2-b]ピリジン-6-カルボニトリル誘導体は、C末端ヒドロラーゼL1(UCH-L1)阻害剤としても使用されています .

抗菌剤

Safety and Hazards

生化学分析

Biochemical Properties

Thienopyridine bearing structures, which 3-Aminothieno[3,2-b]pyridine-6-carbonitrile belongs to, are associated with various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

One study found that a compound in the same series had effects on human tumor cell growth, cell cycle analysis, and apoptosis . The specific effects of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile on cell function, signaling pathways, gene expression, and cellular metabolism are still to be determined.

特性

IUPAC Name |

3-aminothieno[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMHPSBWIFCVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552926 | |

| Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116538-96-6 | |

| Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116538-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

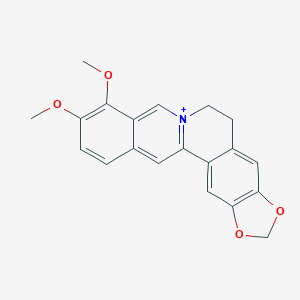

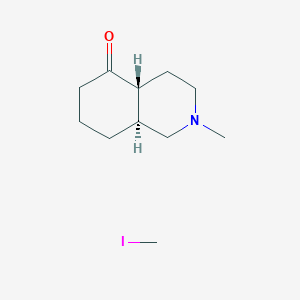

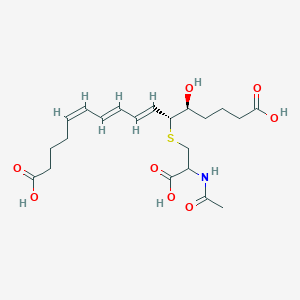

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

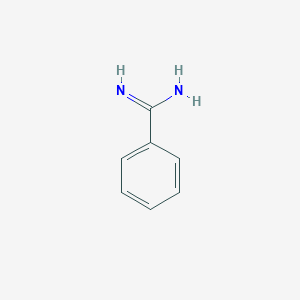

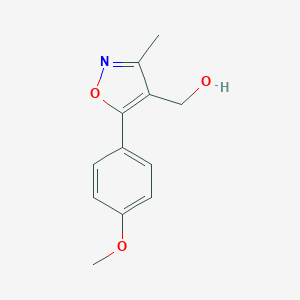

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)